35-Fold Cleavage Efficiency Advantage of Ac-LDESD-AMC over Ac-DEVD-AMC on Caspase-2
In the foundational characterization of caspase-2 (J Biol Chem, 2003), Ac-LDESD-AMC demonstrated a 35-fold increase in cleavage efficiency compared to the tetrapeptide Ac-DEVD-AMC when assayed against recombinant human caspase-2 [1]. This difference is attributed to the additional enzyme-substrate interaction at the P5 position, where the N-terminal leucine residue of Ac-LDESD-AMC engages the hydrophobic S5 pocket unique to caspase-2 [1].
| Evidence Dimension | Cleavage efficiency (Vmax/Km) on caspase-2 |
|---|---|
| Target Compound Data | Ac-LDESD-AMC: Pentapeptide; 35-fold higher cleavage efficiency relative to Ac-DEVD-AMC |
| Comparator Or Baseline | Ac-DEVD-AMC: Tetrapeptide; baseline cleavage efficiency |
| Quantified Difference | 35-fold increase in cleavage efficiency for the pentapeptide over the tetrapeptide |
| Conditions | Recombinant human caspase-2; in vitro peptide cleavage assay; reported in J Biol Chem 2003, 278:42441-42447 |
Why This Matters
This directly quantifies the functional penalty of using a generic tetrapeptide substrate (such as Ac-DEVD-AMC) instead of Ac-LDESD-AMC for caspase-2 assays—a 35-fold sensitivity loss that can render low-activity samples undetectable.
- [1] Schweizer A, Briand C, Grütter MG. Crystal structure of caspase-2, apical initiator of the intrinsic apoptotic pathway. J Biol Chem. 2003;278(43):42441-42447. doi:10.1074/jbc.M304895200 View Source
